molecular formula C43H66N16O9 B12634601 L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine CAS No. 920011-54-7

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine

Cat. No.: B12634601
CAS No.: 920011-54-7
M. Wt: 951.1 g/mol
InChI Key: OJISPGOEZBUMDP-UBRBMPCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is a complex peptide compound It consists of multiple amino acids linked together, forming a sequence that includes tryptophan, leucine, serine, proline, ornithine, and histidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the chain using reagents like HBTU or DIC.

    Deprotection: The protecting groups are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) to produce the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification.

Major Products Formed

    Oxidation: Kynurenine and other oxidized derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying protein folding and interactions.

    Biology: Investigated for its role in cellular signaling pathways.

    Medicine: Potential therapeutic applications in treating diseases related to protein misfolding.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    L-Histidine-L-tryptophyl-L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl: Another complex peptide with a similar structure but different amino acid sequence.

    L-Arginyl-L-lysyl-L-seryl-L-prolyl-L-ornithyl: A peptide with overlapping residues but distinct functional properties.

Uniqueness

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is unique due to its specific sequence and the presence of diaminomethylidene groups, which confer distinct chemical and biological properties.

Properties

CAS No.

920011-54-7

Molecular Formula

C43H66N16O9

Molecular Weight

951.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C43H66N16O9/c1-23(2)16-31(56-35(61)27(44)17-24-19-52-28-9-4-3-8-26(24)28)38(64)58-33(21-60)40(66)59-15-7-12-34(59)39(65)55-30(11-6-14-51-43(47)48)36(62)54-29(10-5-13-50-42(45)46)37(63)57-32(41(67)68)18-25-20-49-22-53-25/h3-4,8-9,19-20,22-23,27,29-34,52,60H,5-7,10-18,21,44H2,1-2H3,(H,49,53)(H,54,62)(H,55,65)(H,56,61)(H,57,63)(H,58,64)(H,67,68)(H4,45,46,50)(H4,47,48,51)/t27-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

OJISPGOEZBUMDP-UBRBMPCJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.